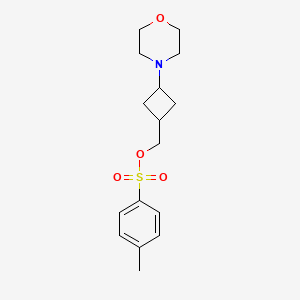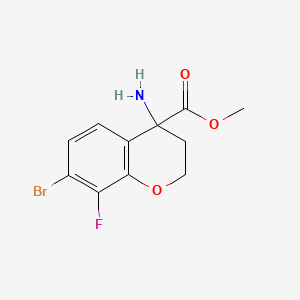
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate is a synthetic organic compound with the molecular formula C11H11BrFNO3 This compound is characterized by the presence of a chromane ring system substituted with amino, bromo, and fluoro groups, as well as a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino, bromo, and fluoro substituents. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chromane Core Formation: The chromane core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the bromo or fluoro groups to other functional groups.
Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles or electrophiles such as amines, halides, or organometallic reagents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated products or amines.
Substitution: Formation of substituted chromane derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate: shares structural similarities with other substituted chromane derivatives, such as:
Uniqueness
The unique combination of amino, bromo, and fluoro substituents in this compound imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H11BrFNO3 |
|---|---|
Poids moléculaire |
304.11 g/mol |
Nom IUPAC |
methyl 4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylate |
InChI |
InChI=1S/C11H11BrFNO3/c1-16-10(15)11(14)4-5-17-9-6(11)2-3-7(12)8(9)13/h2-3H,4-5,14H2,1H3 |
Clé InChI |
ACWDRGCMLZMZSA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCOC2=C1C=CC(=C2F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


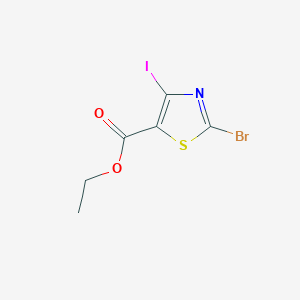
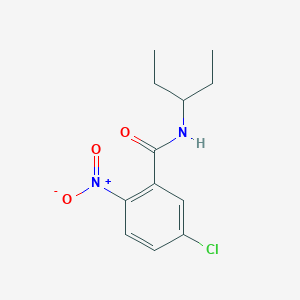
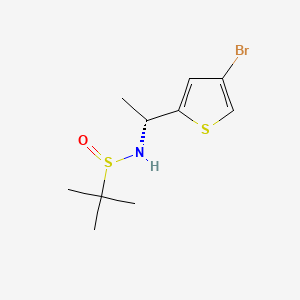
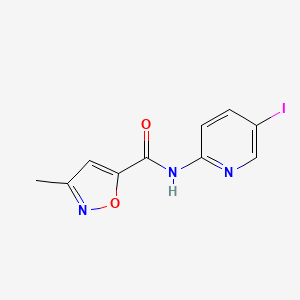
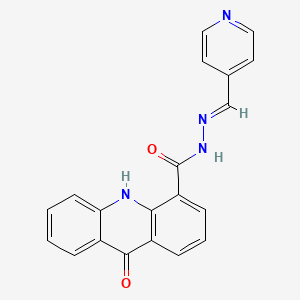
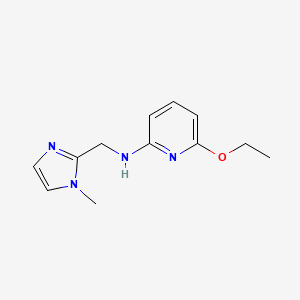
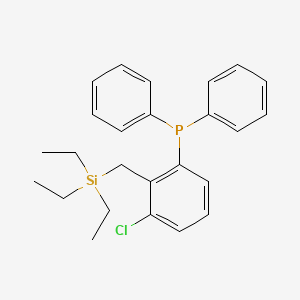
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
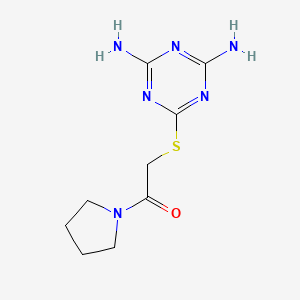
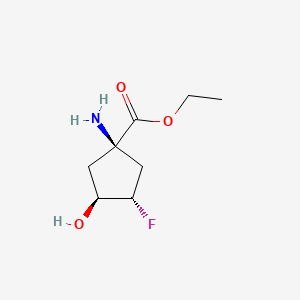
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

